tert-butyl 3-formyl-1H-pyrazole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-formylpyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMKKALXJFBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853803-43-7 | |
| Record name | tert-butyl 3-formyl-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tert Butyl 3 Formyl 1h Pyrazole 1 Carboxylate
Direct Formylation Strategies for N-Protected Pyrazoles
Direct formylation of the pre-formed N-protected pyrazole (B372694) ring represents a common and straightforward approach to introduce the aldehyde group. The regioselectivity of this transformation is a critical aspect, with efforts focused on maximizing the yield of the desired C3-isomer.
Optimized Vilsmeier-Haack Conditions for C3-Formylation
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich heterocyclic systems. arkat-usa.orgijpcbs.comnih.gov In the context of N-Boc protected pyrazole, this reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the pyrazole ring, leading to the introduction of a formyl group.
The regiochemical outcome of the Vilsmeier-Haack formylation on the N-Boc-pyrazole core is highly dependent on the reaction conditions. While formylation can occur at both the C3 and C5 positions, careful optimization of parameters such as temperature, solvent, and the nature of the Vilsmeier reagent can steer the reaction towards the desired C3-isomer. Generally, lower reaction temperatures are believed to favor the formation of the C3-formylated product. The choice of the activating agent for DMF can also influence the regioselectivity.
| Vilsmeier Reagent | Solvent | Temperature | Key Observations |
| POCl₃/DMF | Dichloromethane | 0 °C to rt | Mixture of C3 and C5 isomers often observed. |
| (COCl)₂/DMF | Tetrahydrofuran | -78 °C to rt | Can offer improved regioselectivity for the C3-isomer. |
Alternative Formylation Protocols and Reagents
Beyond the traditional Vilsmeier-Haack reaction, other formylation methods have been explored to achieve C3-selectivity. One notable strategy involves a metal-halogen exchange followed by quenching with a formylating agent. This approach typically starts with a 3-halo-N-Boc-pyrazole derivative. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures generates a highly reactive 3-lithiated pyrazole intermediate. This intermediate can then be trapped with an electrophilic formyl source, like N,N-dimethylformamide (DMF), to exclusively yield the tert-butyl 3-formyl-1H-pyrazole-1-carboxylate. This method offers excellent regiocontrol as the position of formylation is predetermined by the initial halogen placement.
Another approach is the direct metallation of the N-Boc-pyrazole ring followed by formylation. The bulky tert-butoxycarbonyl group can direct the deprotonation to the adjacent C5 position due to steric hindrance, making selective C3-formylation by this method challenging. However, the use of specific directing groups or carefully chosen reaction conditions could potentially overcome this hurdle.
Cyclocondensation Approaches to Pyrazole Ring Formation with Pre-Installed Functionality
An alternative synthetic paradigm involves the construction of the pyrazole ring from acyclic precursors that already contain the necessary functional groups or their masked equivalents. This strategy allows for the regioselective incorporation of the formyl group from the outset.
Synthesis from Hydrazone Derivatives and Dicarbonyl Precursors
The classical Knorr pyrazole synthesis and related cyclocondensation reactions provide a versatile platform for constructing the pyrazole core. nih.govbeilstein-journals.org In the context of this compound, this would involve the reaction of tert-butyl carbazate (B1233558) (Boc-hydrazine) with a suitable 1,3-dicarbonyl compound that has a formyl group or a protected formyl group at the C2 position. For instance, a 2-formyl-1,3-diketone or a derivative thereof could serve as the three-carbon building block. The regioselectivity of the condensation is a key consideration, as the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (B178648) can potentially lead to two isomeric pyrazoles. The reaction conditions, including pH and solvent, can be optimized to favor the desired regioisomer.
| Hydrazine Derivative | Dicarbonyl Precursor | Key Aspect |
| tert-Butyl carbazate | 2-formyl-1,3-diketone | Regiocontrol of the initial condensation step is crucial. |
| tert-Butyl carbazate | 1,1,3,3-Tetramethoxypropane (masked malondialdehyde) followed by formylation | Stepwise approach to control functionality. |
Regioselective Synthesis via [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions offer a powerful and often highly regioselective method for the construction of five-membered heterocyclic rings like pyrazoles. nih.gov The synthesis of this compound via this approach would typically involve the reaction of a diazo compound with an appropriately substituted alkyne. For instance, a diazo compound bearing the N-Boc group could react with an alkyne containing a formyl or a protected formyl group. The regioselectivity of the cycloaddition is governed by the electronic and steric nature of the substituents on both the 1,3-dipole (the diazo compound) and the dipolarophile (the alkyne). Theoretical calculations and experimental studies are often employed to predict and control the regiochemical outcome of these reactions.
Multi-Component Reactions for Concurrent Pyrazole Ring Construction and Functionalization
Multi-component reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. nih.gov While a specific one-pot, three-component reaction for the direct synthesis of this compound may not be extensively documented, the principles of MCRs can be applied to design such a process. A hypothetical MCR could involve the condensation of tert-butyl carbazate, a three-carbon building block with a latent formyl group, and a third component that facilitates the cyclization and functionalization in a single pot. The development of novel MCRs for the synthesis of highly functionalized pyrazoles is an active area of research, and such strategies hold promise for the streamlined production of this important building block.
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, these principles can be applied by exploring alternative reaction media and employing catalytic systems that offer improved atom economy and energy efficiency.
The use of volatile organic solvents (VOCs) in chemical synthesis poses significant environmental and health risks. Consequently, a major focus of green chemistry is the replacement of these solvents with benign alternatives, such as water, or conducting reactions under solvent-free conditions.
Solvent-Free Approaches:
Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to significantly reduced reaction times, higher yields, and simplified work-up procedures. For the synthesis of pyrazole derivatives, solvent-free conditions have been successfully employed. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines, a fundamental step in pyrazole synthesis, can be efficiently carried out by grinding the reactants together, sometimes in the presence of a solid catalyst. rsc.org This approach minimizes waste and energy consumption. While a specific solvent-free synthesis for this compound has not been extensively reported, the principles from related pyrazole syntheses are highly applicable. researchgate.net
One plausible solvent-free approach could involve the reaction of a suitable precursor, such as a protected pyrazole, with a formylating agent under microwave irradiation. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of organic reactions, including the synthesis of pyrazole carbaldehydes. nih.govnih.govresearchgate.net
Aqueous Medium Syntheses:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media. thieme-connect.comsci-hub.se Multicomponent reactions, in particular, have been shown to proceed efficiently in water, often with the aid of a catalyst to overcome the low solubility of organic reactants. mdpi.com For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in high yields through a four-component reaction in water at room temperature. mdpi.com
A potential aqueous synthesis of a precursor to this compound could involve the cyclocondensation of a suitable diketone with hydrazine in water, potentially catalyzed by a water-tolerant Lewis or Brønsted acid. The subsequent N-protection and formylation steps would ideally also be adapted to aqueous or biphasic systems.
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis in Different Media
| Reaction Type | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Four-component reaction | Water | Piperidine | Room Temp. | 20 min | 85-93 | mdpi.com |
| Four-component reaction | Water | Graphene oxide | Room Temp. | 2-6 min | 84-94 | mdpi.com |
| Condensation | Solvent-free (MW) | K2CO3 | - | 5 min | 65-95 | nih.gov |
| Condensation | Aqueous (MW) | Acetic acid | 115-140 | 9-10 min | 78-90 | mdpi.com |
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. The use of catalysts can reduce energy requirements, minimize waste by improving atom economy, and enable the use of more environmentally benign reagents.
Heterogeneous Catalysts:
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. For pyrazole synthesis, a variety of solid acid catalysts have been explored. For example, Amberlyst-70, a sulfonic acid resin, has been effectively used as a recyclable catalyst for the synthesis of pyrazoles in aqueous media at room temperature. chim.it Other heterogeneous catalysts, such as nickel-based catalysts, have been employed for the one-pot synthesis of pyrazoles. mdpi.com
In the context of this compound, a heterogeneous catalyst could be employed in the formylation step. The Vilsmeier-Haack reaction, a common method for formylating pyrazoles, traditionally uses stoichiometric amounts of phosphorus oxychloride and dimethylformamide, generating significant waste. rsc.orgresearchgate.netresearchgate.net A greener alternative could involve the use of a solid acid catalyst to promote formylation with a less hazardous reagent.
Homogeneous and Organocatalysts:
Homogeneous catalysts, while sometimes more challenging to separate, can offer high activity and selectivity. In recent years, organocatalysis has emerged as a powerful tool in green synthesis, avoiding the use of potentially toxic metals. For the N-Boc protection of pyrazoles, which is a key step in the synthesis of the target molecule, green catalysts have been reported. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium and catalyst for the N-Boc protection of pyrazoles has been demonstrated to be an efficient and eco-friendly method. japsonline.comjapsonline.comsemanticscholar.orgresearchgate.net This approach avoids the use of traditional and often hazardous catalysts and solvents.
Furthermore, the formylation of amines, a related transformation, has been achieved using catalytic systems with CO2 as a C1 source, representing a highly sustainable approach. psu.edu While direct application to pyrazole formylation needs further research, it highlights a promising avenue for future green synthesis of this compound.
Table 2: Catalytic Systems for Key Synthetic Steps in Pyrazole Chemistry
| Reaction Step | Catalyst | Solvent | Key Advantages | Reference |
| Pyrazole Synthesis | Amberlyst-70 | Water | Recyclable, mild conditions | chim.it |
| Pyrazole Synthesis | Nickel-based heterogeneous catalyst | Ethanol | Reusable, one-pot synthesis | mdpi.com |
| N-Boc Protection | PEG-400 | PEG-400 | Green solvent and catalyst, high yield | japsonline.comjapsonline.com |
| Formylation | Vilsmeier-Haack Reagent | DMF | Established method | researchgate.netresearchgate.net |
Reactivity and Derivatization Pathways of Tert Butyl 3 Formyl 1h Pyrazole 1 Carboxylate
Transformations of the Formyl Group (–CHO)
The formyl group at the C3 position of the pyrazole (B372694) ring is susceptible to a range of chemical transformations, including oxidation, reduction, and various nucleophilic addition and condensation reactions. These reactions provide strategic pathways for introducing new functional groups and extending the carbon framework.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group of tert-butyl 3-formyl-1H-pyrazole-1-carboxylate can be readily oxidized to a carboxylic acid, yielding tert-butyl 3-carboxy-1H-pyrazole-1-carboxylate. This transformation is a critical step for subsequent derivatization, such as amide or ester formation. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the tolerance of other functional groups within the molecule.
The Pinnick oxidation is a particularly effective method for this conversion due to its mild conditions and high tolerance for various functional groups. wikipedia.orgnrochemistry.com This reaction typically employs sodium chlorite (NaClO₂) as the oxidant in the presence of a buffer, such as monosodium phosphate (NaH₂PO₄), and a chlorine scavenger, like 2-methyl-2-butene, to prevent side reactions. nrochemistry.com The reaction proceeds through a chlorous acid intermediate which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid. nih.gov Other common oxidizing agents can also be utilized, as detailed in the table below.
| Reagent(s) | Typical Conditions | Product |
|---|---|---|
| Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O, Room Temperature | tert-butyl 3-carboxy-1H-pyrazole-1-carboxylate |
| Potassium permanganate (KMnO₄) | Aqueous acetone, 0 °C to RT | tert-butyl 3-carboxy-1H-pyrazole-1-carboxylate |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C | tert-butyl 3-carboxy-1H-pyrazole-1-carboxylate |
Reduction Reactions to Hydroxymethyl and Methyl Derivatives
The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group. The choice of reducing agent dictates the final product.
For the selective reduction to the corresponding alcohol, tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate, mild reducing agents are employed. Sodium borohydride (NaBH₄) is a common and efficient choice for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol at ambient temperature. mdpi.com The reaction involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.
Complete reduction of the formyl group to a methyl group requires more forcing conditions. Classic methods such as the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions can be employed, although the acidic conditions of the Clemmensen reduction may risk cleavage of the acid-labile Boc protecting group.
| Reagent(s) | Typical Conditions | Primary Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate |
| Lithium aluminium hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to RT | tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate |
| Hydrazine (B178648) (N₂H₄), Potassium hydroxide (KOH) | Ethylene glycol, High Temperature (Wolff-Kishner) | tert-butyl 3-methyl-1H-pyrazole-1-carboxylate |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbonyl carbon of the formyl group is a prime target for various nucleophiles, leading to a host of condensation products that are invaluable for carbon-carbon and carbon-nitrogen bond formation.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), catalyzed by a weak base such as piperidine or pyridine. This reaction yields a new carbon-carbon double bond, providing an effective route to vinyl-substituted pyrazoles.
The Wittig reaction offers another powerful method for C=C bond formation by reacting the aldehyde with a phosphorus ylide (a phosphorane). The ylide is typically generated in situ by treating a phosphonium salt with a strong base. This reaction is highly versatile, allowing for the synthesis of a wide range of alkenes with control over stereochemistry depending on the nature of the ylide used.
| Reaction Type | Reagent(s) | Catalyst/Base | Product Type |
|---|---|---|---|
| Knoevenagel | Malononitrile | Piperidine | (1-(tert-butoxycarbonyl)-1H-pyrazol-3-yl)methylenemalononitrile |
| Knoevenagel | Diethyl malonate | Piperidine, Acetic Acid | Diethyl 2-((1-(tert-butoxycarbonyl)-1H-pyrazol-3-yl)methylene)malonate |
| Wittig | (Triphenylphosphoranylidene)acetonitrile | N/A (stabilized ylide) | 3-(1-(tert-butoxycarbonyl)-1H-pyrazol-3-yl)acrylonitrile |
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi or NaH | tert-butyl 3-vinyl-1H-pyrazole-1-carboxylate |
The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. This condensation reaction, often catalyzed by a trace amount of acid, is typically reversible and driven to completion by the removal of water. The resulting C=N double bond of the imine provides a new site for further chemical manipulation, including reduction to secondary amines or participation in cycloaddition reactions. A wide variety of primary amines can be used to generate a diverse library of pyrazole-based imines.
| Amine Reactant | Typical Conditions | Product Name |
|---|---|---|
| Aniline (B41778) | Ethanol, reflux, catalytic AcOH | tert-butyl 3-((phenylimino)methyl)-1H-pyrazole-1-carboxylate |
| Benzylamine | Toluene, Dean-Stark, reflux | tert-butyl 3-((benzylimino)methyl)-1H-pyrazole-1-carboxylate |
| Ethanolamine | Methanol, Room Temperature | tert-butyl 3-(((2-hydroxyethyl)imino)methyl)-1H-pyrazole-1-carboxylate |
Cyanation and Related Functional Group Interconversions
The formyl group can be converted into a nitrile group through various multi-step sequences. One common pathway is the formation of a cyanohydrin followed by subsequent manipulation. The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid, or sodium cyanide (NaCN) followed by acidification, to the aldehyde yields a cyanohydrin intermediate. This intermediate is a versatile precursor that can be dehydrated to form an α,β-unsaturated nitrile or have its hydroxyl group converted to a leaving group and eliminated.
Alternatively, the aldehyde can be converted to an oxime by reaction with hydroxylamine, followed by dehydration using reagents like acetic anhydride or thionyl chloride to afford the nitrile, tert-butyl 3-cyano-1H-pyrazole-1-carboxylate. These interconversions are fundamental for accessing cyano-substituted pyrazoles, which are valuable intermediates in medicinal chemistry.
Chemical Modifications of the Pyrazole Ring System
The pyrazole ring in this compound possesses distinct electronic properties that dictate its reactivity towards various chemical modifications. The N-Boc group and the C-3 formyl group significantly influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Reactions
While the pyrazole ring is generally susceptible to electrophilic aromatic substitution, the presence of the electron-withdrawing 3-formyl group and the N-Boc group deactivates the ring towards this type of reaction. However, substitution, when it occurs, is highly regioselective. The C-4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is due to the directing effects of both the N-1 and N-2 nitrogen atoms.
Common electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions on this compound are challenging due to the deactivated nature of the ring. Harsh reaction conditions may be required, which can lead to side reactions or decomposition.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrazoles
| Reaction | Predominant Position of Substitution | Influence of 3-Formyl Group |
|---|---|---|
| Halogenation | C-4 | Deactivating, but reinforces C-4 selectivity |
| Nitration | C-4 | Strongly deactivating, requires forcing conditions |
| Sulfonation | C-4 | Deactivating, requires strong acid |
Metal-Catalyzed C-H Functionalization Strategies
Direct C-H functionalization offers an atom-economical approach to introduce new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring. For this compound, the C-4 and C-5 positions are potential sites for such transformations. The inherent acidity of the C-5 proton makes it a favorable site for deprotonation-based C-H activation, while the C-4 position is more amenable to electrophilic palladation pathways. nih.gov
The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group. researchgate.net The formyl group at the C-3 position can potentially act as a directing group in some catalytic systems, guiding the functionalization to the C-4 position. Conversely, catalysts that favor the most acidic C-H bond would direct functionalization to the C-5 position.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of this compound provides a key intermediate for a variety of powerful cross-coupling reactions. The halogenation, typically with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), occurs with high regioselectivity at the C-4 position. researchgate.net This is consistent with the electronic properties of the pyrazole ring, where the C-4 position is the most electron-rich.
The resulting 4-halo-substituted pyrazole is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C-4 position of the pyrazole and an aryl or vinyl group from a boronic acid or ester. rsc.orgnih.gov
Sonogashira Coupling: This coupling reaction introduces an alkynyl group at the C-4 position by reacting the 4-halopyrazole with a terminal alkyne. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the C-4 position. researchgate.netwikipedia.org
Table 2: Typical Conditions for Cross-Coupling Reactions of 4-Halo-3-formylpyrazole Derivatives
| Coupling Reaction | Catalyst/Ligand System | Base | Solvent |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos or BINAP | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane |
Manipulation of the Tert-Butyl Carboxylate (Boc) Protecting Group
The N-Boc group plays a crucial role in modulating the reactivity of the pyrazole ring and enabling certain synthetic transformations. Its removal and the subsequent functionalization of the newly liberated N-H bond are key steps in many synthetic routes.
Deprotection Strategies
The Boc group can be removed under various conditions, with the choice of method depending on the sensitivity of other functional groups in the molecule.
Acid-catalyzed Deprotection: This is the most common method for Boc removal. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are highly effective. stackexchange.com The reaction typically proceeds at room temperature and is often complete within a few hours.
Thermal Deprotection: The Boc group can also be removed by heating, often in a high-boiling solvent. This method is useful when acid-sensitive functional groups are present in the molecule. However, it may require higher temperatures and longer reaction times compared to acid-catalyzed methods.
Table 3: Common Deprotection Strategies for N-Boc Pyrazoles
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid-catalyzed | TFA/DCM or HCl/Dioxane, rt | Fast and efficient | Not suitable for acid-sensitive substrates |
| Thermal | High-boiling solvent (e.g., Toluene, DMF), heat | Compatible with acid-sensitive groups | Requires higher temperatures and longer times |
Transamidation and N-Functionalization after Deprotection
Once the Boc group is removed to yield 3-formyl-1H-pyrazole, the free N-H bond can be further functionalized. This allows for the introduction of a wide variety of substituents at the N-1 position.
N-Alkylation: The pyrazole nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base such as potassium carbonate or sodium hydride. The regioselectivity of alkylation on the unsymmetrical 3-formylpyrazole can be influenced by both steric and electronic factors. Generally, alkylation is favored at the less sterically hindered N-1 position.
N-Arylation: The introduction of an aryl group at the N-1 position can be achieved through methods such as the Chan-Lam or Buchwald-Hartwig cross-coupling reactions with arylboronic acids or aryl halides, respectively. These reactions provide a powerful means to synthesize N-arylpyrazole derivatives. organic-chemistry.org
The choice of reaction conditions for these N-functionalization reactions is crucial to control the regioselectivity and achieve high yields of the desired product.
Cascade and Domino Reactions Incorporating Multiple Functional Groups
The strategic placement of a formyl group and a reactive pyrazole core, temporarily protected by a tert-butoxycarbonyl (Boc) group, renders this compound a highly valuable substrate for cascade and domino reactions. These reactions, characterized by the sequential formation of multiple chemical bonds in a single synthetic operation, offer an efficient and atom-economical route to complex heterocyclic scaffolds. The dual functionality of the molecule allows it to participate in multicomponent reactions where both the aldehyde and the pyrazole ring system are sequentially engaged to construct fused ring systems.
A prime example of such a process is the synthesis of substituted pyrazolo[3,4-b]pyridines, a class of compounds with significant interest in medicinal chemistry. This transformation can be achieved through a domino reaction involving the initial condensation of the formyl group, followed by an intramolecular cyclization that incorporates the pyrazole nitrogen.
One plausible and illustrative cascade pathway is a three-component reaction analogous to the Groebke–Blackburn–Bienaymé (GBB) reaction. In this sequence, this compound can react with an aminopyrazole and an isocyanide in the presence of a Lewis or Brønsted acid catalyst. The reaction is initiated by the formation of an imine between the formyl group of the pyrazole substrate and the exocyclic amino group of the aminopyrazole. Subsequent attack by the isocyanide on the iminium ion, followed by an intramolecular cyclization involving the endocyclic nitrogen of the aminopyrazole, leads to the formation of a fused imidazopyrazole intermediate. This intermediate can then undergo further rearrangement and aromatization to yield a complex, fused heterocyclic system.
While specific literature detailing a cascade reaction for this compound is not abundant, the reactivity of similar formyl- and aminopyrazoles in multicomponent reactions is well-documented, supporting the potential for such transformations. For instance, the synthesis of pyrazolo[3,4-b]pyridines often proceeds through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone, highlighting the propensity of the pyrazole scaffold to engage in annulation reactions. These established methodologies underscore the synthetic utility of the bifunctional nature of formylpyrazoles in constructing diverse and complex heterocyclic frameworks through cascade processes.
The following table outlines a representative domino reaction for the synthesis of a pyrazolo[3,4-b]pyridine derivative, illustrating the potential of this compound as a key building block.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Knoevenagel Condensation | This compound, Active Methylene Compound (e.g., malononitrile) | Intermediate Alkylidene |
| 2 | Michael Addition | Intermediate Alkylidene, 5-Aminopyrazole | Adduct |
| 3 | Intramolecular Cyclization & Dehydration | Adduct | Fused Pyrazolo[3,4-b]pyridine |
| 4 | Aromatization (Oxidation) | Fused Pyrazolo[3,4-b]pyridine | Aromatic Pyrazolo[3,4-b]pyridine |
Synthetic Utility and Precursor Development in Complex Molecule Synthesis
Tert-Butyl 3-Formyl-1H-Pyrazole-1-Carboxylate as a Building Block for Fused Heterocyclic Systems
This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of the aldehyde group at the 3-position and the Boc-protected nitrogen at the 1-position allows for sequential and regioselective reactions to construct complex polycyclic and spirocyclic architectures. The pyrazole (B372694) core itself is a key pharmacophore in many biologically active compounds, making the development of novel fused pyrazole systems an active area of research.
Construction of Pyrazolo-Fused Polycycles
The formyl group of this compound is a key functional handle for the construction of fused ring systems. It can readily participate in condensation reactions with various binucleophiles to form a new ring fused to the pyrazole core. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines, while condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, can provide access to pyrazolo[3,4-b]pyridines.
A general strategy involves the initial condensation of the formyl group, followed by cyclization and subsequent aromatization to yield the stable fused heterocyclic system. The Boc protecting group can be removed under acidic conditions to allow for further functionalization of the pyrazole nitrogen if desired.
| Fused System | Reagents | Key Reaction Type | Reference |
| Pyrazolo[3,4-d]pyridazine | Hydrazine hydrate | Condensation, Cyclization | researchgate.netresearchgate.net |
| Pyrazolo[3,4-b]pyridine | Malononitrile, Base | Knoevenagel condensation, Cyclization | nih.govnih.gov |
| Pyrazolo[1,5-a]pyrimidine | 3-Aminocrotononitrile | Condensation, Cyclization | mdpi.comchim.it |
Synthesis of Spiro-Bridged Pyrazole Architectures
The synthesis of spiro-bridged pyrazole architectures from this compound represents an advanced application of this building block. These complex three-dimensional structures are of significant interest in medicinal chemistry due to their conformational rigidity and novel spatial arrangement of functional groups.
One approach to spiro-pyrazoles involves a multi-step sequence starting with the conversion of the formyl group into a suitable diene or dienophile. Subsequent intramolecular Diels-Alder or other cycloaddition reactions can then be employed to construct the spirocyclic system. Another strategy involves the reaction of the formyl group with a bis-nucleophile that also contains a spirocyclic center.
While direct examples starting from this compound are not extensively documented, the general principles of spirocycle synthesis can be applied. For example, Knoevenagel condensation of the aldehyde with a cyclic active methylene compound, followed by a Michael addition and subsequent cyclization, can lead to the formation of spiro-pyrazolone derivatives.
| Spiro System | General Strategy | Key Reaction Types |
| Spiro-pyrazolone | Reaction with cyclic active methylene compounds | Knoevenagel condensation, Michael addition, Cyclization |
| Spiro-dihydropyrazole | 1,3-Dipolar cycloaddition of a pyrazole-derived nitrilimine | 1,3-Dipolar cycloaddition |
Intermediate in the Total Synthesis of Natural Products and Analogues (Excluding clinical data)
The pyrazole nucleus is found in a number of natural products, and functionalized pyrazoles like this compound are valuable intermediates in their total synthesis. The ability to introduce substituents at various positions of the pyrazole ring with high regioselectivity makes it an attractive starting material for the construction of complex natural product scaffolds.
While specific examples of the use of this compound in the total synthesis of marine alkaloids or other natural products are not prevalent in the literature, its potential is evident. The formyl group can be elaborated into a variety of other functional groups or used to connect the pyrazole core to other fragments of the target molecule. For instance, Wittig-type reactions or reductions followed by substitution can be employed to build side chains or link to other heterocyclic systems.
Precursor for Advanced Pharmaceutical Intermediates and Scaffolds (Excluding clinical data)
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov this compound is a valuable starting material for the synthesis of advanced pharmaceutical intermediates and scaffolds, particularly for the development of kinase inhibitors. nih.govnih.gov
The formyl group can be converted into an amino group via reductive amination, which can then be acylated or coupled with other moieties to generate libraries of potential drug candidates. Alternatively, the aldehyde can be oxidized to a carboxylic acid, which can serve as a handle for amide bond formation. The Boc-protected pyrazole allows for selective N-alkylation or N-arylation after deprotection, providing further points for diversification.
| Pharmaceutical Scaffold | Synthetic Transformation of Formyl Group | Key Therapeutic Area |
| Pyrazole-based kinase inhibitors | Reductive amination, Amide coupling | Oncology, Inflammation |
| Pyrazole carboxamides | Oxidation to carboxylic acid, Amide coupling | Various |
| N-Substituted pyrazoles | Deprotection and N-alkylation/arylation | Various |
Design and Synthesis of Chemosensors and Molecular Probes Incorporating the Pyrazole Moiety
The development of chemosensors and molecular probes for the detection of biologically and environmentally important species is a rapidly growing field. The pyrazole moiety, with its unique electronic properties and ability to coordinate with metal ions, can be incorporated into the design of such sensors.
This compound can be used as a starting point for the synthesis of pyrazole-based fluorescent chemosensors. The formyl group can be condensed with a fluorophore containing a nucleophilic group, such as an amine or a hydrazine, to create a sensor molecule where the binding of an analyte to the pyrazole moiety modulates the fluorescence output of the fluorophore.
For example, condensation with a fluorescent aniline (B41778) derivative could lead to a Schiff base sensor where the coordination of a metal ion to the pyrazole and the imine nitrogen alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a change in fluorescence color or intensity.
| Sensor Type | Design Strategy | Analyte |
| Fluorescent chemosensor | Condensation with a fluorophore | Metal ions (e.g., Zn²⁺, Cu²⁺) |
| Colorimetric sensor | Formation of a conjugated system | Anions |
| Molecular probe | Attachment of a biocompatible moiety | Biological imaging |
Advanced Spectroscopic and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For tert-butyl 3-formyl-1H-pyrazole-1-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the pyrazole (B372694) ring.
Predicted ¹H and ¹³C NMR Data
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1 (C=O, Boc) | ~148.5 | - | - | - |
| 2 (C(CH₃)₃) | ~86.0 | - | - | - |
| 3 (C(CH₃)₃) | ~27.8 | 1.65 | s | - |
| 4 (C3-CHO) | ~185.0 | 9.98 | s | - |
| 5 (C3) | ~145.0 | - | - | - |
| 6 (C4) | ~112.0 | 6.80 | d | J = 2.5 |
| 7 (C5) | ~140.0 | 8.20 | d | J = 2.5 |
Note: Data are hypothetical and estimated based on values for structurally similar compounds.
Two-dimensional (2D) NMR experiments are indispensable for confirming the precise atomic connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the two pyrazole ring protons, H4 and H5, confirming their adjacent relationship. The absence of other correlations from these protons confirms the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals for C4 and C5 by correlating them to their attached protons, H4 and H5, respectively. The aldehydic proton would correlate to the C4 carbonyl carbon, and the tert-butyl protons to their corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) C-H correlations, which is essential for piecing together the molecular framework. Key expected HMBC correlations include:
The aldehydic proton (H4) showing correlations to the pyrazole ring carbons C3 and C4.
The pyrazole proton H5 showing correlations to C3 and C4.
The tert-butyl protons showing a strong correlation to the Boc carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A significant NOE would be expected between the H5 proton of the pyrazole ring and the tert-butyl protons of the Boc group, providing evidence for their spatial proximity.
The tert-butoxycarbonyl (Boc) protecting group can exhibit restricted rotation around the N-C(O) bond, potentially leading to the existence of different conformers in solution. Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. researchgate.net By recording ¹H NMR spectra at different temperatures, one could observe broadening or coalescence of specific signals (e.g., the pyrazole ring protons) if the rate of rotation becomes comparable to the NMR timescale. researchgate.net Such studies allow for the determination of the energy barrier to rotation and can reveal the preferred conformation of the Boc group relative to the pyrazole ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₉H₁₂N₂O₃, the expected exact mass is 196.0848 g/mol . 1stsci.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electrospray ionization (ESI) conditions, common fragmentation pathways for Boc-protected compounds involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). xml-journal.net
Predicted Fragmentation Pattern
| m/z (Proposed) | Fragment Lost | Proposed Fragment Structure |
| 197.0921 | - | [M+H]⁺ |
| 141.0608 | C₄H₈ (Isobutylene) | [M+H - C₄H₈]⁺ |
| 123.0502 | C₄H₈ + H₂O | [M+H - C₄H₈ - H₂O]⁺ |
| 97.0448 | C₅H₈O₂ (Boc group) | [M+H - C₅H₈O₂]⁺ (Formylpyrazole) |
| 69.0342 | C₅H₈O₂ + CO | [M+H - C₅H₈O₂ - CO]⁺ (Pyrazole) |
Note: This table represents a plausible fragmentation pathway based on known behaviors of Boc-protected heterocycles.
X-Ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported in the literature, analysis of related structures reveals what could be expected. researchgate.netresearchgate.net
A crystal structure would confirm:
The planarity of the pyrazole ring.
The precise bond lengths of the C=O (aldehyde) and C-N bonds, providing insight into the electronic effects of the substituents.
The conformation of the Boc group relative to the pyrazole ring in the solid state.
Intermolecular interactions, such as hydrogen bonding involving the aldehyde oxygen or C-H···O/N interactions, which dictate the crystal packing arrangement. dnu.dp.ua
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups. A strong band around 1730-1750 cm⁻¹ would be expected for the Boc carbonyl (C=O) stretching vibration. The aldehyde carbonyl stretch would appear at a lower frequency, typically in the 1680-1700 cm⁻¹ range, due to its conjugation with the pyrazole ring. mdpi.com Other key peaks would include C-H stretching vibrations above 3000 cm⁻¹ for the pyrazole ring and below 3000 cm⁻¹ for the tert-butyl group, as well as C-N and C-C stretching vibrations in the fingerprint region (1000-1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyrazole ring breathing modes would likely give rise to characteristic signals. While carbonyl stretches are often weaker in Raman spectra compared to IR, they can still be observed. Raman spectroscopy is particularly useful for monitoring reactions in situ, as it is less sensitive to aqueous media. journalssystem.com
Predicted Vibrational Frequencies
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H Stretch (pyrazole) | ~3100-3150 | ~3100-3150 |
| C-H Stretch (t-butyl) | ~2980 | ~2980 |
| C=O Stretch (Boc) | ~1740 | ~1740 |
| C=O Stretch (aldehyde) | ~1690 | ~1690 |
| C=N/C=C Stretch (ring) | ~1500-1600 | ~1500-1600 |
| C-O Stretch | ~1250, ~1150 | Weak |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Probing
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic chromophore that absorbs in the UV region. iosrjournals.org The presence of the formyl group, a powerful auxochrome and chromophore, in conjugation with the pyrazole ring is expected to cause a bathochromic (red) shift of the π→π* transition to a longer wavelength compared to the unsubstituted N-Boc-pyrazole. researchgate.net A characteristic absorption maximum (λmax) would likely be observed in the 250-290 nm range, indicative of the extended conjugated system.
Computational and Theoretical Investigations of Tert Butyl 3 Formyl 1h Pyrazole 1 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, can provide detailed information about molecular geometry, electronic structure, and energetics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a popular method in computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like tert-butyl 3-formyl-1H-pyrazole-1-carboxylate, DFT calculations, often employing a hybrid functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its most stable three-dimensional conformation (geometry optimization) and to analyze its electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring. The LUMO, on the other hand, would likely be centered on the electron-withdrawing formyl group, particularly the C=O double bond. The N-Boc group, being sterically bulky and having a mix of electron-donating (lone pairs on oxygen) and withdrawing (carbonyl group) character, will influence the energies and distributions of these orbitals.
A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the formyl group is expected to lower the LUMO energy, making the molecule a good candidate for nucleophilic attack at the formyl carbon.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values for a pyrazole derivative with similar functionalization and are intended for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red colors typically denote electron-rich, negative potential regions (attractive to electrophiles), while blue colors indicate electron-poor, positive potential regions (attractive to nucleophiles).
For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the formyl group, making it a likely site for protonation or coordination to a Lewis acid. Conversely, a region of positive potential would be anticipated around the formyl carbon and the hydrogen atom of the aldehyde, indicating their susceptibility to nucleophilic attack. The pyrazole ring nitrogens would also exhibit regions of negative potential.
Ab Initio Methods for High-Accuracy Energetics
While DFT is a workhorse for many computational tasks, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide even higher accuracy for energetic calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed to obtain very precise values for properties such as heats of formation, reaction energies, and activation energies. For a molecule of this size, these high-level calculations would typically be performed as single-point energy calculations on a DFT-optimized geometry to balance accuracy and feasibility.
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the detailed steps of a chemical reaction, including the identification of transient intermediates and transition states. This allows for a deeper understanding of reaction kinetics and selectivity.
Transition State Characterization and Energy Barrier Calculations
A key aspect of studying a reaction mechanism computationally is the location and characterization of the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For this compound, a reaction of significant interest would be the nucleophilic addition to the formyl group. Computational methods can be used to model the approach of a nucleophile (e.g., a hydride source or an organometallic reagent) to the carbonyl carbon. The transition state for this process would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi-bond.
Vibrational frequency calculations are crucial for confirming a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is located and verified, the energy barrier can be calculated.
Table 2: Hypothetical Energy Profile for Nucleophilic Addition to a Formylpyrazole
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.0 |
| Product | -10.0 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction mechanism studies.
By mapping the entire reaction pathway, including any intermediates, a complete energy profile can be constructed. This profile provides a comprehensive picture of the reaction's feasibility and kinetics. Such computational insights are invaluable for optimizing reaction conditions and predicting the outcomes of new chemical transformations involving this compound.
Solvent Effects Modeling on Reaction Pathways
The synthesis and reactivity of pyrazole derivatives are often highly dependent on the solvent environment. Computational modeling, particularly through the use of implicit solvent models like the Polarizable Continuum Model (PCM), allows for the investigation of these effects on reaction pathways. In these models, the solvent is treated as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.
For a compound like this compound, modeling can elucidate the role of the solvent in key synthetic steps, such as the Vilsmeier-Haack reaction used to introduce the formyl group onto the pyrazole ring. mdpi.com By calculating the energies of reactants, transition states, and products in different solvent environments (e.g., polar aprotic solvents like DMF versus nonpolar solvents like toluene), a theoretical reaction profile can be constructed.
Detailed research findings from studies on related pyrazole syntheses show that polar solvents can preferentially stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate. tandfonline.com For the formylation of a pyrazole precursor, computational models would predict the transition state geometries and their corresponding energies. A comparison of these energies in various solvents would reveal the optimal reaction conditions. For instance, the stabilization of a key intermediate by a high-dielectric solvent could be quantified, providing a theoretical rationale for solvent selection in the laboratory.
| Reaction Coordinate | Gas Phase Energy (kcal/mol) | Energy in Dichloromethane (PCM) (kcal/mol) | Energy in Acetonitrile (PCM) (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State 1 | +25.4 | +22.1 | +20.5 |
| Intermediate | +5.2 | +1.8 | +0.9 |
| Transition State 2 | +18.9 | +16.5 | +15.2 |
| Products | -10.3 | -12.7 | -13.8 |
| This table presents hypothetical data to illustrate how solvent effects modeling is used to compare reaction energies. Specific data for this compound is not available in published literature. |
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, aiding in the structural confirmation of synthesized molecules. eurasianjournals.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical calculations that serves as a crucial validation for a proposed molecular structure. The most common method involves the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed with Density Functional Theory (DFT) methods (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(2d,p)). rsc.orgdntb.gov.ua
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the GIAO calculation computes the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, this method would predict the specific chemical shifts for each proton (¹H) and carbon (¹³C) atom. A comparison between the calculated and experimental spectra allows for unambiguous peak assignment. nih.gov Discrepancies between predicted and observed shifts can indicate structural inaccuracies or suggest the presence of significant intermolecular interactions in the experimental sample that were not accounted for in the single-molecule gas-phase calculation. researchgate.net
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C (Formyl) | 185.2 | 184.8 |
| C3 (Pyrazole) | 145.8 | 145.5 |
| C4 (Pyrazole) | 115.3 | 115.1 |
| C5 (Pyrazole) | 138.9 | 138.6 |
| C (Boc Carbonyl) | 150.1 | 149.9 |
| C (Boc Quaternary) | 84.5 | 84.2 |
| C (Boc Methyl) | 28.1 | 27.9 |
| This table is an illustrative example based on typical accuracies for GIAO calculations on similar heterocyclic compounds. Experimental data is required for actual validation. |
Theoretical vibrational spectroscopy is used to predict the Infrared (IR) and Raman spectra of a molecule. After obtaining the optimized geometry of this compound using a method like DFT, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities.
The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. asrjetsjournal.org
The predicted spectrum for this molecule would show characteristic peaks corresponding to specific functional groups:
C=O stretching: A strong band for the formyl group (around 1680-1700 cm⁻¹) and another for the tert-butoxycarbonyl (Boc) group (around 1750 cm⁻¹).
C-H stretching: Bands for the pyrazole ring C-H, the aldehyde C-H, and the aliphatic C-H of the tert-butyl group.
Pyrazole ring vibrations: A series of characteristic bands corresponding to C=C and C=N stretching within the ring.
These predictions are invaluable for assigning peaks in experimental spectra and understanding the vibrational characteristics of the molecule. researchgate.net
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| C-H stretch (Formyl) | 2855 | 2850-2870 |
| C-H stretch (tert-Butyl) | 2980 | 2975-2990 |
| C=O stretch (Boc) | 1752 | 1745-1760 |
| C=O stretch (Formyl) | 1695 | 1690-1710 |
| C=N stretch (Pyrazole) | 1580 | 1570-1590 |
| This table illustrates the expected results from a vibrational frequency calculation for the target molecule, based on data from analogous structures. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules (like solvents or other pyrazoles in a crystal). nih.gov
For this compound, an MD simulation would involve placing the molecule, described by a classical force field, into a simulated box, often filled with a chosen solvent. The simulation then calculates the forces on each atom and solves the equations of motion over a series of small time steps (femtoseconds), tracing the trajectory of the molecule.
Such simulations can reveal:
Conformational Preferences: The rotational freedom around the bonds connecting the Boc group and the formyl group to the pyrazole ring can be explored. MD can determine the most stable rotational conformers and the energy barriers between them.
Intermolecular Interactions: In a simulation with multiple molecules, MD can model how they pack together, identifying key interactions like hydrogen bonds (if applicable) or van der Waals forces that dictate the solid-state structure. researchgate.net Analysis of the root-mean-square deviation (RMSD) over the simulation time indicates the stability of the molecule's conformation. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models aim to create a mathematical relationship between a molecule's physicochemical properties or reactivity and its computationally derived structural descriptors. While QSAR focuses on biological activity, QSPR is concerned with physical properties like boiling point, solubility, or, in this context, chemical reactivity. shd-pub.org.rs
To build a QSPR model for the reactivity of pyrazoles, one would first assemble a dataset of related pyrazole compounds with known reactivity data for a specific reaction. For each compound in the series, a set of molecular descriptors would be calculated, including:
Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.
Topological Descriptors: Molecular connectivity indices, shape indices.
Quantum Chemical Descriptors: Fukui indices to predict sites for nucleophilic or electrophilic attack. nih.gov
Using statistical methods like Multiple Linear Regression (MLR), a model is developed that correlates these descriptors with the observed property. For instance, a QSPR model could predict the susceptibility of the formyl group on a series of pyrazole derivatives to nucleophilic attack. The resulting equation might look like:
Reactivity = c₀ + c₁(LUMO Energy) + c₂(Charge on Formyl Carbon) + ...
This model, once validated, can provide valuable insights into how modifying the pyrazole structure (e.g., changing substituents) affects its chemical properties and reactivity, guiding the design of new compounds without the need for synthesis and testing of every variant. acs.org
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes for Formyl Pyrazole (B372694) Derivatives
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern organic chemistry. For formyl pyrazole derivatives, future research will likely focus on several key areas of sustainable synthesis:
Energy-Efficient Methodologies: Microwave-assisted and ultrasonic-assisted organic synthesis have emerged as powerful tools for accelerating reaction rates and improving yields, often under solvent-free conditions. ingentaconnect.comorganic-chemistry.org These techniques offer significant advantages in terms of energy efficiency and reduced reaction times compared to conventional heating methods. Further exploration of these technologies for the synthesis of formyl pyrazole derivatives is a promising avenue for sustainable production.
Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly atom-economical and efficient. researchgate.net Designing novel MCRs for the one-pot synthesis of highly functionalized formyl pyrazoles from simple and readily available starting materials will be a significant focus. This approach not only simplifies synthetic procedures but also reduces the generation of waste.
| Sustainable Approach | Description | Potential Benefits |
| Green Solvents | Replacement of volatile organic compounds with water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact, improved safety. |
| Recyclable Catalysts | Utilization of heterogeneous catalysts like nanocatalysts or metal-organic frameworks. | Minimized waste, catalyst reusability, cost-effectiveness. |
| Microwave/Ultrasonic Assistance | Application of alternative energy sources to drive chemical reactions. | Faster reaction times, higher yields, energy efficiency. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | High atom economy, reduced waste, simplified procedures. |
Exploration of Unconventional Reactivity and Catalytic Transformations
The formyl group of pyrazole carbaldehydes is a versatile functional group that can participate in a wide range of chemical transformations. While classical reactions such as oxidation, reduction, and condensation are well-established, future research will delve into more unconventional reactivity and novel catalytic transformations. ingentaconnect.comnih.gov
C-H Activation: Direct C-H functionalization of the pyrazole ring represents a powerful and atom-economical strategy for the synthesis of complex derivatives. researchgate.net Exploring transition-metal-catalyzed C-H activation at various positions of the pyrazole nucleus in formyl-substituted pyrazoles will open up new avenues for molecular diversification. The inherent directing ability of the pyrazole nitrogen atoms can be exploited to achieve high regioselectivity in these transformations. researchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations. Applying this technology to formyl pyrazole derivatives could enable novel and previously inaccessible reactions, such as radical additions to the formyl group or C-H functionalization under mild conditions.
Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, can facilitate transformations that are not possible with a single catalyst. Exploring dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, could unlock new reactivity patterns for formyl pyrazoles.
Integration of Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization of novel pyrazole derivatives with desired properties, the integration of automated synthesis and high-throughput experimentation (HTE) is essential.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. acs.org Developing robust flow chemistry protocols for the synthesis of tert-butyl 3-formyl-1H-pyrazole-1-carboxylate and its subsequent diversification will enable the rapid generation of compound libraries. nih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov
Robotic Synthesis Platforms: Automated robotic systems can perform a large number of reactions in parallel, significantly increasing the efficiency of library synthesis and reaction optimization. mdpi.comrsc.org These platforms can be programmed to handle the dispensing of reagents, monitoring of reactions, and purification of products, freeing up researchers to focus on experimental design and data analysis.
High-Throughput Screening (HTS): Once libraries of pyrazole derivatives are synthesized, HTS techniques can be employed to rapidly evaluate their biological activity or material properties. This allows for the efficient identification of lead compounds for further development. High-throughput virtual screening (HTVS) can also be used as a cost-effective and efficient alternative to traditional laboratory methods for identifying promising candidates. organic-chemistry.orgorganic-chemistry.org
| Technology | Application in Pyrazole Chemistry | Key Advantages |
| Flow Chemistry | Continuous synthesis of formyl pyrazoles and their derivatives. | Enhanced safety, reproducibility, and scalability; precise control over reaction parameters. acs.orgnih.gov |
| Robotic Synthesis | Automated parallel synthesis of pyrazole libraries. | Increased efficiency, reduced human error, rapid reaction optimization. mdpi.comrsc.org |
| High-Throughput Screening | Rapid evaluation of biological activity or material properties of pyrazole libraries. | Efficient identification of lead compounds, accelerated discovery process. organic-chemistry.orgorganic-chemistry.org |
Addressing Regioselectivity Challenges in Complex Functionalization
A persistent challenge in pyrazole chemistry is controlling the regioselectivity of reactions, particularly in the synthesis of unsymmetrically substituted pyrazoles. The classical Knorr pyrazole synthesis, for instance, often yields a mixture of regioisomers when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used. ingentaconnect.com
Directing Groups: The use of directing groups is a powerful strategy to control the regioselectivity of C-H functionalization reactions. nih.gov These groups can coordinate to a metal catalyst and direct the reaction to a specific C-H bond. Developing novel and removable directing groups for the pyrazole ring will be crucial for achieving precise control over the position of functionalization.
Steric and Electronic Control: The inherent steric and electronic properties of substituents on the pyrazole ring can be strategically manipulated to influence the regiochemical outcome of a reaction. For example, bulky substituents can block certain positions, directing incoming reagents to less sterically hindered sites. Similarly, electron-donating or electron-withdrawing groups can alter the electron density at different positions of the ring, thereby influencing the regioselectivity of electrophilic or nucleophilic attack.
Novel Reagents and Catalysts: The development of new reagents and catalyst systems that can differentiate between the electronically distinct positions of the pyrazole ring is a key area of research. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org
Synergistic Application of Computational and Experimental Methodologies
The integration of computational chemistry with experimental work offers a powerful approach to understanding and predicting the behavior of chemical systems. This synergy is particularly valuable in addressing the challenges associated with pyrazole chemistry.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of complex reactions, providing insights into the transition states and intermediates involved. This understanding can guide the design of more efficient and selective synthetic routes.
Prediction of Regioselectivity: Computational models can be developed to predict the regiochemical outcome of reactions based on the electronic and steric properties of the reactants and catalysts. This predictive capability can significantly reduce the amount of experimental work required to optimize a reaction.
In Silico Screening: As mentioned earlier, high-throughput virtual screening can be used to predict the biological activity or material properties of large libraries of virtual pyrazole derivatives. organic-chemistry.orgorganic-chemistry.org This allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the discovery process.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-formyl-1H-pyrazole-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step strategies:
Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters or aldehydes under acidic or basic conditions. For example, hydrazine hydrate reacts with ethyl acetoacetate to form the pyrazole core .
Formylation : Introduction of the formyl group at the 3-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or Duff reaction (hexamine under acidic conditions) .
Protection with tert-Butyl Carboxylate : Esterification using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or NaH, often in DMF or THF .
Q. Optimization Tips :
- Temperature : Formylation reactions often require strict temperature control (0–5°C for Vilsmeier-Haack) to avoid side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in esterification, while THF/water mixtures are used for Cu-catalyzed click reactions .
- Catalysts : Sodium hydride improves Boc protection efficiency by deprotonating the pyrazole N-H .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer :
- 1H/13C NMR : Key peaks include:
- Formyl Proton : A singlet at δ ~9.8–10.2 ppm in DMSO-d6 .
- tert-Butyl Group : A singlet at δ ~1.4 ppm (9H) .
- Pyrazole Protons : Doublets in the aromatic region (δ ~6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+. For example, a derivative with MW 237.234 shows a peak at m/z 238.241 .
- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1710 cm⁻¹) and CHO (formyl: ~1680 cm⁻¹) .
Q. Ambiguity Resolution :
Q. What purification strategies are effective for this compound?
Methodological Answer :
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) to isolate high-purity crystals.
- Dry Loading : Adsorb crude product onto Celite for better column separation efficiency, as demonstrated in triazole-pyrazole hybrid synthesis .
Advanced Research Questions
Q. How do electronic effects of the formyl group influence reactivity in cross-coupling reactions?
Methodological Answer : The electron-withdrawing formyl group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na2CO3 (aq.) at 80°C. The formyl group directs coupling to the 4-position of pyrazole .
- Reductive Amination : React the formyl group with primary amines (e.g., benzylamine) using NaBH3CN in MeOH to form Schiff base intermediates .
Q. Troubleshooting Low Yields :
- Moisture Sensitivity : Use anhydrous solvents and molecular sieves for Boc protection steps .
- Side Reactions : Add scavengers (e.g., trisamine) to neutralize residual catalysts after coupling .
Q. How can researchers design biological activity assays for derivatives of this compound?
Methodological Answer :
- Enzyme Inhibition Assays :
- Kinase Targets : Use ADP-Glo™ kits to measure inhibition of kinases (e.g., JAK2) by monitoring ATP depletion .
- IC50 Determination : Perform dose-response curves (0.1–100 µM) in triplicate, analyzed via GraphPad Prism .
- Cellular Uptake Studies :
- Fluorescent Tagging : Conjugate the formyl group to dansyl chloride for tracking cellular localization via confocal microscopy .
Q. Data Interpretation :
- SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. methyl esters) on bioactivity using molecular docking (AutoDock Vina) .
Q. How should researchers address contradictions in spectroscopic data during structure elucidation?
Methodological Answer :
- Case Study : If NMR shows unexpected peaks (e.g., δ 2.5 ppm), consider:
- Solvent Artifacts : DMSO-d6 can retain water (δ 3.3 ppm) or dissolve silica from column fractions .
- Tautomerism : Pyrazole exists as 1H/2H tautomers; use variable-temperature NMR to identify dynamic equilibria .
- Validation : Cross-check with 2D NMR (HSQC, HMBC) to confirm connectivity between formyl and pyrazole carbons .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
Methodological Answer :
- Process Optimization :
- Catalyst Recycling : Immobilize Pd catalysts on SiO2 for Suzuki reactions to reduce metal leaching .
- Flow Chemistry : Continuous flow systems minimize exothermic risks in formylation steps .
- Quality Control :
- In-Line FTIR : Monitor reaction progress in real-time to identify intermediates .
- DSC Analysis : Assess thermal stability (e.g., decomposition >150°C) for safe scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
